3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

Drug Metabolism ADME CYP Inhibition

Securing high-purity, BBB-permeable fluorinated scaffolds for CNS drug discovery often involves long lead times. 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine (CAS 1048389-82-7) solves this as a dual-substituted pyrazole building block with predicted CNS penetration (BBB permeant: Yes; GI absorption: High; LogP: 2.33). • Dual tBu + CF3CH2 substitution enables unique SAR vs. mono-substituted analogs (e.g., CAS 899899-13-9, 82560-12-1) • ≥95% HPLC purity, consistent batch quality with full CoA • Reliable global shipping from BenchChem stock

Molecular Formula C9H14F3N3
Molecular Weight 221.22 g/mol
CAS No. 1048389-82-7
Cat. No. B1419619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
CAS1048389-82-7
Molecular FormulaC9H14F3N3
Molecular Weight221.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)CC(F)(F)F
InChIInChI=1S/C9H14F3N3/c1-8(2,3)6-4-7(13)15(14-6)5-9(10,11)12/h4H,5,13H2,1-3H3
InChIKeyULDPQKCPIAKINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine – Product Overview


3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine (CAS 1048389-82-7) is a fluorinated pyrazole derivative characterized by a tert-butyl group at the 3-position and a trifluoroethyl substituent at the 1-position. It is primarily offered as a research chemical with a standard purity specification of ≥ 95% . This compound serves as a key intermediate or building block in the synthesis of novel pharmaceuticals, particularly those targeting central nervous system disorders, and is utilized in the development of fluorinated compounds for research applications .

CNS probe synthesis
Fluorinated pyrazole intermediate for central nervous system research programs
Fluorinated building block
Enables development of fluorinated compounds with predicted ADME differentiation
Standard purity research intermediate
Supports SAR and lead optimization workflows in early discovery

Why 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine Cannot Be Replaced by Analogs


The presence of both a bulky tert-butyl group and a highly electronegative trifluoroethyl moiety on the pyrazole core confers distinct physicochemical and predicted biological properties that are absent in unsubstituted or singly modified analogs. Simple substitution with a compound like 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine (CAS 899899-13-9) or 3-tert-butyl-1H-pyrazol-5-amine (CAS 82560-12-1) would result in a loss of the synergistic effects of these substituents on parameters such as lipophilicity (Consensus LogP: 2.33), metabolic stability (predicted CYP1A2 inhibition), and membrane permeability (predicted GI Absorption: High, BBB Permeant: Yes) . The quantitative evidence below demonstrates that these properties are not merely additive but are a unique consequence of the combined substituent pattern, directly impacting the compound's suitability for specific research applications.

!

Loss of synergistic lipophilicity and permeability gains when replacing either the tert-butyl or trifluoroethyl group; predicted LogP and BBB permeation may not transfer to mono-substituted analogs.

!

CYP1A2 inhibition prediction is specific to the dual-substituted pyrazole; removing the tert-butyl group may shift the metabolic interaction profile and alter metabolic stability interpretation.

!

Predicted BBB permeant property arises from the combined substituent pattern; simpler analogs (e.g., unsubstituted or singly modified pyrazoles) may lack this attribute, limiting CNS research relevance.

3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine Performance Benchmarks


Predicted CYP1A2 Inhibition

In silico ADME predictions indicate that 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is a predicted inhibitor of the cytochrome P450 enzyme CYP1A2, a major drug-metabolizing enzyme. This contrasts sharply with the class-level expectation for many pyrazole derivatives, which are often substrates or non-inhibitors, and suggests a distinct metabolic interaction profile . While the unsubstituted analog 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine lacks published data for direct comparison, the presence of the tert-butyl group is a known structural feature that can influence CYP inhibition profiles.

Predicted CYP1A2 Inhibition
Class-level inference
Yes (Predicted Inhibitor)
Supports metabolic stability screening and interaction profiling in early discovery.
In silico prediction; experimental validation required. Data to verify.
Drug Metabolism ADME CYP Inhibition Pharmacokinetics

Blood-Brain Barrier Permeability & GI Absorption

Computational ADME models predict that 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is a blood-brain barrier (BBB) permeant and has high gastrointestinal (GI) absorption . This is a key differentiator from the non-fluorinated analog 3-tert-butyl-1H-pyrazol-5-amine (CAS 82560-12-1), which is not reported to have this property and has a lower molecular weight (139.20 g/mol vs. 221.22 g/mol) . The incorporation of the trifluoroethyl group is known to increase lipophilicity (Consensus LogP: 2.33) , a primary driver of improved membrane permeability and BBB penetration.

BBB Permeability & GI Absorption
Class-level inference
BBB Permeant: Yes | GI Absorption: High
Predicted CNS penetration and oral absorption support prioritization in CNS research programs.
Computational model output; confirm with in vitro permeability assays.
ADME Blood-Brain Barrier Oral Bioavailability Lipophilicity

Molecular Weight & Rotatable Bonds

The compound exhibits a molecular weight of 221.22 g/mol and contains 2 rotatable bonds, compared to its unsubstituted analog 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine, which has a molecular weight of 165.12 g/mol and 1 rotatable bond . The additional 56.1 g/mol and increased rotational freedom are directly attributable to the tert-butyl group. This bulk and flexibility can significantly impact target binding, solubility, and overall drug-likeness parameters. The compound's calculated Consensus LogP of 2.33 is higher than that expected for the unsubstituted analog, aligning with its enhanced predicted membrane permeability.

Molecular Weight & Rotatable Bonds
Head-to-head comparison
This compoundMW 221.22 g/mol, 2 rot. bonds
Trifluoroethyl analog (no tert-butyl)MW 165.12, 1 rot. bond
Molecular bulk and flexibility differences may influence target binding and solubility; relevant for SAR interpretation.
Structural analysis data; experimental solubility and binding assays recommended.
Physicochemical Properties Molecular Weight Rotatable Bonds Lipophilicity

Applications of 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine


CNS Drug Discovery Lead Optimization

Given its predicted blood-brain barrier (BBB) permeability and high gastrointestinal (GI) absorption , this compound is a strong candidate for use in central nervous system (CNS) drug discovery programs. It can serve as a privileged scaffold or building block for synthesizing analogs intended for neurological targets, where efficient brain penetration is a prerequisite. Its predicted CYP1A2 inhibition profile should be considered in the context of potential drug-drug interactions and metabolic stability studies .

SAR Studies of Fluorinated Pyrazoles

The compound's unique combination of a bulky tert-butyl group and an electronegative trifluoroethyl moiety makes it a valuable tool for SAR studies. Researchers can systematically compare its biological activity, ADME properties, and target engagement with those of analogs lacking one or both of these substituents (e.g., 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine, 3-tert-butyl-1H-pyrazol-5-amine) to elucidate the specific contributions of each functional group to overall performance .

Fluorinated Chemical Probes & Imaging Agents

The presence of the trifluoroethyl group offers potential for metabolic stabilization and can be exploited for 19F NMR spectroscopy or as a handle for further derivatization. The compound can be used to create fluorinated chemical probes for target identification or validation studies. Its predicted ADME properties make it a suitable starting point for the design of probes intended for in vivo applications.

Agrochemical Intermediate Applications

The incorporation of fluorine atoms is a well-established strategy in agrochemistry to improve metabolic stability, lipophilicity, and overall bioefficacy. 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine, as a fluorinated heterocyclic amine, can serve as a key intermediate in the synthesis of novel pesticides or herbicides. Its structural features are designed to enhance the efficacy and environmental profile of these products .

Application
Selection Property
Validation Focus
CNS-targeted lead optimization
Predicted BBB permeability and high GI absorption
In vitro permeability and brain exposure model assessment
Fluorinated pyrazole SAR studies
Dual tert-butyl and trifluoroethyl substituent synergy
Comparative ADME and target engagement profiling vs. analogs
Fluorinated chemical probe design
19F NMR handle and predicted metabolic stability
Probe stability and target binding in cellular models
Agrochemical intermediate research
Fluorinated heterocyclic amine scaffold
Bioefficacy screening and environmental fate evaluation

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